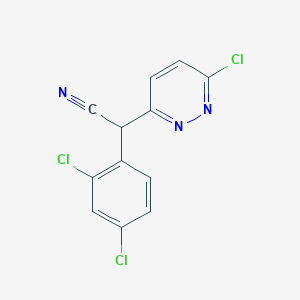

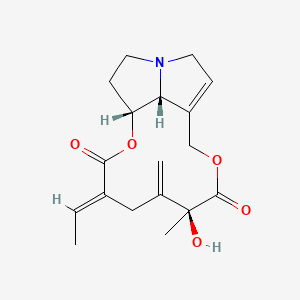

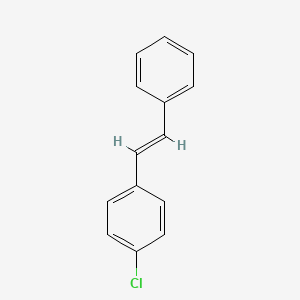

![molecular formula C16H12 B1599389 二苯并[a,e]环辛烯 CAS No. 262-89-5](/img/structure/B1599389.png)

二苯并[a,e]环辛烯

描述

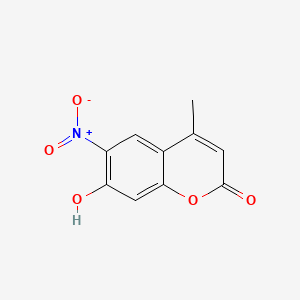

Dibenzo[a,e]cyclooctene is a chemical compound with the formula C16H12 . Upon oxidation to the radical cation, the eight-membered ring in dibenzo[a,e]cyclooctene seems to retain its tub-shaped geometry .

Molecular Structure Analysis

The molecular structure of Dibenzo[a,e]cyclooctene has been analyzed using various techniques such as X-ray crystallography and dynamic NMR . The conformational analysis reproduces well the experimental results (minima and transition states) . The GIAO calculated 1H and 13C chemical shifts proved useful in solving some stereochemical questions .Chemical Reactions Analysis

Upon oxidation to the radical cation, the eight-membered ring in dibenzo[a,e]cyclooctene seems to retain its tub-shaped geometry . This suggests that Dibenzo[a,e]cyclooctene may undergo oxidation reactions, although the specific details of these reactions are not provided in the search results.Physical And Chemical Properties Analysis

Dibenzo[a,e]cyclooctene has a molecular weight of 204.2665 . Further physical and chemical properties are not provided in the search results.科学研究应用

质谱分析

二苯并[a,e]环辛烯的质谱图对于在研究环境中识别其结构和纯度至关重要。 质谱图可以揭示分子量和碎裂模式,这些对于确认化合物的身份至关重要 .

双齿配体的合成

该化合物用作合成催化中使用的双齿配体的先驱体。 这些配体由于其强路易斯酸性而可以增强催化剂的稳定性和活性,这对于聚合反应是有益的 .

复杂分子的有机合成

研究人员在复杂分子的有机合成中使用二苯并[a,e]环辛烯。 它的结构对于构建多环化合物至关重要,这些化合物通常存在于药物和农用化学品中 .

材料科学

在材料科学中,二苯并[a,e]环辛烯用于开发具有独特特性的新材料。 将其掺入聚合物中可以导致具有增强热稳定性和特定电子特性的材料 .

药物研究

该化合物的衍生物正在研究其潜在的治疗效果。 它的结构框架正在研究用于开发具有特定药理活性的新药 .

化学教育

二苯并[a,e]环辛烯也用作化学教育中的教学工具,以演示芳香性和环状化合物合成原理 .

分析化学

在分析化学中,二苯并[a,e]环辛烯可以作为校准仪器和验证分析方法的标准,因为它具有明确的结构和特性 .

环境化学

二苯并[a,e]环辛烯的反应性和降解的研究可以提供对类似有机化合物环境归宿的见解。 这对于评估环境影响和设计环保合成路线很重要 .

安全和危害

作用机制

Target of Action

Dibenzo[a,e]cyclooctene, henceforth designated as dbcot, primarily targets transition metal catalysts . It is used to prepare analogs of cod-complexes of transition metals . Dbcot is found to bind more tightly and is more electron-withdrawing than cod in complexes of low-valent transition metal ions .

Mode of Action

This interaction is based on the finding that dbcot is bound more tightly and is more electron withdrawing than cod in complexes of low-valent transition metal ions .

Biochemical Pathways

Dbcot affects the polymerization of phenylacetylenes with Rh-cod as well as Rh-dbcot-complexes as catalysts . Dbcot-complexes, such as 21a, display higher stability and activity than cod-complexes due to stronger Lewis acidity caused by the high p-acidity of dbcot .

Pharmacokinetics

It’s known that dbcot has a molecular weight of 2042665 , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

Upon oxidation to the radical cation, the eight-membered ring in dbcot seems to retain its tub-shaped geometry . This suggests that dbcot may have a significant impact on the molecular and cellular level, particularly in reactions involving transition metal catalysts .

Action Environment

The action, efficacy, and stability of dbcot can be influenced by environmental factors. For instance, dbcot-complexes have been found to display higher stability and activity in water, making water polymerization under aerobic conditions feasible . .

属性

IUPAC Name |

(2Z,10Z)-tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-12H/b10-9-,12-11-,13-9?,14-11?,15-10?,16-12? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQWCQNHAMVTJY-RKUAQPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC3=CC=CC=C3C=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C/2C(=C1)/C=C\C3=CC=CC=C3/C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of Dibenzo[a,e]cyclooctene?

A1: Dibenzo[a,e]cyclooctene consists of a central eight-membered ring fused with two benzene rings. This structure can exist in various conformations, with the eight-membered ring adopting tub-shaped or planar geometries depending on the substituents and electronic state.

Q2: How does the structure of Dibenzo[a,e]cyclooctene change upon oxidation or reduction?

A2: While the neutral Dibenzo[a,e]cyclooctene molecule often exists in a tub-shaped conformation, its radical anion tends to flatten, becoming more planar. [] This is similar to the behavior observed in cyclooctatetraene. Conversely, oxidation to the radical cation seems to preserve the tub-shaped geometry of the eight-membered ring. []

Q3: Are there spectroscopic techniques that can provide information about the structure of Dibenzo[a,e]cyclooctene derivatives?

A3: Yes, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are valuable for characterizing these compounds. For instance, the chirality of 5,6-Didehydro-11,12-dihydro-dibenzo[a,e]cyclooctene, a strained cycloalkyne, has been confirmed through the AA'BB' pattern observed in its 1H NMR spectrum. []

Q4: What are some synthetic routes to access Dibenzo[a,e]cyclooctene derivatives?

A4: A variety of methods have been developed, including:

- Dimerization of Benzocyclobutenones: This approach uses a simple base to induce the dimerization of benzocyclobutenones, leading to the formation of dibenzo[a,e]cyclooctene-5,11(6H,12H)-diones. Temperature control is critical for this reaction. []

- Selenium Dioxide Oxidation: Dibenzo[a,e]cyclooctene-5,6-dione can be synthesized through the selenium dioxide oxidation of dibenzo[a,e]cycloocten-5(6H)-one. []

- Cascade Synthesis from Dienediynes: A facile cascade synthesis utilizes (Z,Z)-1-aryl-3,5-octadiene-1,7-diynes as starting materials, which undergo a series of transformations to yield 5,6-diaryldibenzo[a,e]cyclooctenes. []

Q5: Can Dibenzo[a,e]cyclooctene derivatives undergo transannular reactions?

A5: Yes, studies have demonstrated that 5-azido- and 5-nitronodibenzo[a,e]cyclooctenes readily participate in transannular cyclization and cycloaddition reactions. These reactions are even more favorable compared to the corresponding dibenzo[a,d]cycloheptenes due to the formation of less strained transition states. []

Q6: What are some notable applications of Dibenzo[a,e]cyclooctene derivatives?

A6: These compounds have shown promise in various fields:

- Ligands in Asymmetric Catalysis: Chiral Dibenzo[a,e]cyclooctenes serve as effective ligands for transition metals like rhodium and iridium. These complexes catalyze reactions like the enantioselective 1,2-addition of phenylboronic acid to α,β-unsaturated ketones and the hydrogenation of dimethylitaconate. []

- Antiestrogenic Activity: Tricyclic triarylethylenes incorporating the Dibenzo[a,e]cyclooctene scaffold have been investigated for their antiestrogenic properties. These compounds exhibit binding affinity for the estrogen receptor and display antifertility activity in rats. []

Q7: How does the structure of Dibenzo[a,e]cyclooctene derivatives influence their activity as ligands in catalysis?

A7: The presence of bulky substituents on the Dibenzo[a,e]cyclooctene framework can enhance the stability and robustness of their metal complexes. For example, incorporating phenyl substituents leads to highly stable rhodium and iridium diene complexes. []

Q8: Are there any safety considerations regarding Dibenzo[a,e]cyclooctene and its derivatives?

A8: While specific safety data may vary depending on the substituents, a multigram synthesis of Dibenzo[a,e]cyclooctene itself highlighted the importance of safety precautions. The formation of the compound was found to be exothermic, necessitating careful temperature control and waste disposal procedures. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

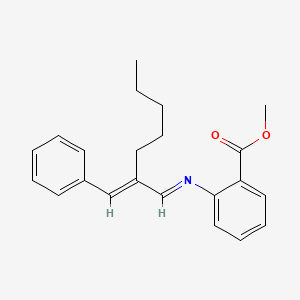

![Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate](/img/structure/B1599307.png)